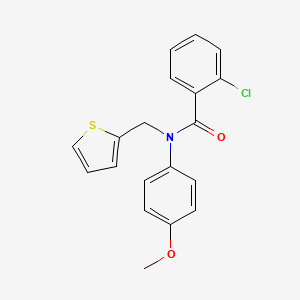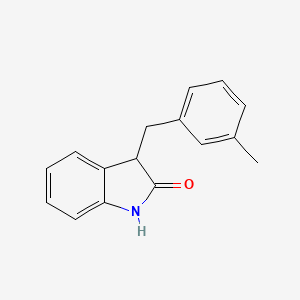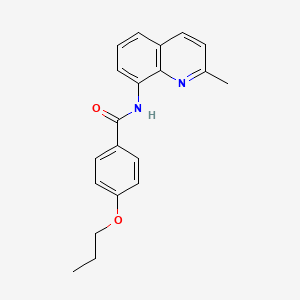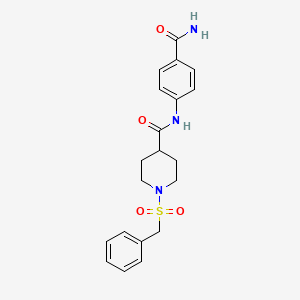![molecular formula C16H19N3O2 B11345482 Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- CAS No. 90125-71-6](/img/structure/B11345482.png)
Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its unique structure, which includes a furan ring and a pyridine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- typically involves the reaction of piperazine with 2-furoyl chloride and 2-(2-pyridyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the synthesis process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or arylated piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The furan and pyridine rings play a crucial role in the compound’s binding properties, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-(2-furanylcarbonyl)-: Lacks the pyridine ring, making it less versatile in terms of biological activity.
Piperazine, 1-(2-pyridinyl)-: Lacks the furan ring, which may reduce its binding affinity to certain targets.
Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-thiazolyl)ethyl]-: Contains a thiazole ring instead of a pyridine ring, which may alter its chemical and biological properties.
Uniqueness
Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- stands out due to its unique combination of a furan ring and a pyridine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Propiedades
Número CAS |
90125-71-6 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
furan-2-yl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H19N3O2/c20-16(15-5-3-13-21-15)19-11-9-18(10-12-19)8-6-14-4-1-2-7-17-14/h1-5,7,13H,6,8-12H2 |
Clave InChI |
JZIFQDKDDQBQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethyl-6-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345406.png)

![4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11345419.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11345427.png)
methanone](/img/structure/B11345442.png)

![2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11345445.png)
![ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11345455.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345463.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11345469.png)
![Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11345470.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B11345485.png)
